molecular formula C8H8F3N3O2 B1417681 8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-14-5

8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Cat. No. B1417681
Key on ui cas rn: 1260585-14-5
M. Wt: 235.16 g/mol
InChI Key: GGXZASLIACHMJE-UHFFFAOYSA-N
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Patent
US09321790B2

Procedure details

62.10 g (1150 mmol) of sodium methoxide are added to a mixture of 340 mL (2230 mmol) of diethyl malonate heated to 40° C. The mixture is heated at 100° C. until a clear solution is obtained. 59.50 g (360 mmol) of 4-trifluoromethyl-1,4,5,6-tetrahydropyrimidin-2-ylamine dissolved in 100 mL of methanol are then added to the reaction medium. The mixture obtained is maintained at 100° C. for 1 hour and then cooled to room temperature overnight. The reaction mixture is evaporated to dryness under reduced pressure. The residue obtained is taken up in 250 mL of water. 12 N hydrochloric acid is added to the thick suspension obtained, to pH=5-6. The suspension obtained is filtered through a sinter funnel and the insoluble matter is rinsed with acetonitrile to give 68.10 g of 2-hydroxy-8-trifluoromethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one in the form of a yellow solid, the characteristics of which are as follows:
Name
sodium methoxide
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([O:12]CC)(=O)[CH2:5][C:6]([O:8]CC)=O.[F:15][C:16]([F:25])([F:24])[CH:17]1[CH2:22][CH2:21][NH:20][C:19]([NH2:23])=[N:18]1.Cl>CO.O>[OH:8][C:6]1[N:23]=[C:19]2[NH:18][CH:17]([C:16]([F:25])([F:15])[F:24])[CH2:22][CH2:21][N:20]2[C:4](=[O:12])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
62.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
340 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
59.5 g
Type
reactant
Smiles
FC(C1N=C(NCC1)N)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 100° C. until a clear solution
CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
are then added to the reaction medium
CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
obtained, to pH=5-6
CUSTOM
Type
CUSTOM
Details
The suspension obtained
FILTRATION
Type
FILTRATION
Details
is filtered through a sinter funnel
WASH
Type
WASH
Details
the insoluble matter is rinsed with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OC=1N=C2N(C(C1)=O)CCC(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 68.1 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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